1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Beschreibung

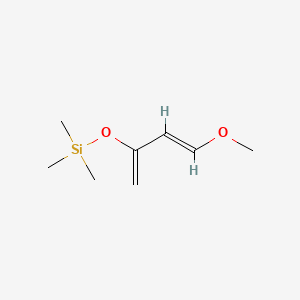

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHALBPKEGDBVKK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069330, DTXSID10202472 | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54125-02-9, 59414-23-2 | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54125-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZOR63U51O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a highly versatile and reactive diene commonly known as Danishefsky's diene.[1][2][3] Named after its developer, Samuel J. Danishefsky, this organosilicon compound is a cornerstone in modern organic synthesis, particularly in the construction of complex cyclic systems via the Diels-Alder reaction.[1][2][3] Its electron-rich nature makes it an exceptionally reactive reagent for cycloaddition reactions.[1][2] This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of the synthetic workflow and its key reactivity, aiming to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties and Characterization Data

Danishefsky's diene is a colorless to light yellow oil.[4] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂Si | [2] |

| Molecular Weight | 172.30 g/mol | [1] |

| Boiling Point | 78-81 °C at 23 mmHg | [1][5] |

| Density | 0.89 g/cm³ at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.454 | [6] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Awaiting definitive published spectra. | |

| ¹³C NMR | Awaiting definitive published spectra. | |

| Infrared (IR) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |

| Mass Spectrometry (MS) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |

Synthesis Protocol

The most widely adopted and reliable method for the preparation of Danishefsky's diene is the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of a base and a Lewis acid catalyst.[5][8] The following protocol is adapted from the well-established procedure published in Organic Syntheses.[5]

Reagents and Equipment

-

4-methoxy-3-buten-2-one

-

Chlorotrimethylsilane

-

Triethylamine

-

Zinc chloride (anhydrous)

-

Benzene (or a suitable alternative solvent)

-

Ether

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Experimental Procedure

-

Catalyst Preparation: Anhydrous zinc chloride is added to triethylamine under an inert atmosphere (e.g., nitrogen or argon) and stirred.

-

Reaction Setup: A solution of 4-methoxy-3-buten-2-one in the chosen solvent is added to the stirred mixture.

-

Silylation: Chlorotrimethylsilane is then added to the reaction mixture. An exothermic reaction is typically observed, and the temperature should be controlled.

-

Reaction Completion and Workup: The reaction is stirred until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then quenched and washed.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.[5]

Visualizing the Synthesis and Reactivity

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of Danishefsky's diene.

Caption: Workflow for the synthesis of Danishefsky's diene.

Key Reactivity: The Diels-Alder Reaction

Danishefsky's diene is renowned for its utility in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][2][3] Its high reactivity stems from the electron-donating methoxy and trimethylsiloxy groups.[1][2] This allows it to react readily with a wide range of dienophiles, including those that are typically unreactive.[5] The resulting cycloadducts are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

The general scheme of a Diels-Alder reaction involving Danishefsky's diene is depicted below.

Caption: General scheme of a Diels-Alder reaction with Danishefsky's diene.

Applications in Drug Development and Organic Synthesis

The versatility of Danishefsky's diene has made it an indispensable tool in the synthesis of a vast array of complex molecules. Its ability to form six-membered rings with high regioselectivity and stereocontrol is particularly valuable in the construction of natural product skeletons and the core structures of many pharmaceutical agents.[9] The resulting cycloadducts can be further elaborated, for instance, by hydrolysis of the silyl enol ether to a ketone, providing a versatile handle for subsequent chemical transformations. This reactivity has been exploited in the total synthesis of numerous biologically active compounds.

References

- 1. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]

- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 3. Danishefsky’s_diene [chemeurope.com]

- 4. This compound, 94% [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. trans-1-メトキシ-3-トリメチルシロキシ-1,3-ブタジエン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis of a Storied Reagent: Danishefsky's Diene and its Impact on Organic Synthesis

A comprehensive technical guide on the discovery, historical context, and application of a cornerstone of modern organic chemistry.

Introduction

In the landscape of organic synthesis, few reagents have achieved the iconic status of Danishefsky's diene. Formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, its discovery in 1974 by Samuel J. Danishefsky and T. Kitahara marked a pivotal moment in the evolution of the Diels-Alder reaction.[1][2] This electron-rich diene unlocked new avenues for the construction of complex cyclic systems, offering unprecedented levels of reactivity and regioselectivity. Its impact has been particularly profound in the total synthesis of natural products and the development of novel pharmaceuticals. This guide provides an in-depth exploration of the discovery of Danishefsky's diene, its historical context, detailed experimental protocols, and the mechanistic underpinnings of its remarkable reactivity.

The Discovery and Historical Context

The mid-20th century was a period of rapid advancement in synthetic organic chemistry. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, was already well-established. However, chemists were continually seeking ways to enhance its utility, particularly for less reactive dienophiles and for controlling the regiochemical outcome of the cycloaddition.

It was in this environment that Samuel J. Danishefsky, then at the University of Pittsburgh, and his postdoctoral associate, T. Kitahara, developed their groundbreaking diene. Their seminal communication in the Journal of the American Chemical Society in 1974 detailed the synthesis and initial applications of what would come to be known as Danishefsky's diene.[1][2] The key innovation was the strategic placement of two electron-donating groups, a methoxy group at the 1-position and a trimethylsilyloxy group at the 3-position. This electronic arrangement rendered the diene exceptionally nucleophilic and highly reactive towards electron-deficient dienophiles.

The immediate significance of this discovery was the ability to effect Diels-Alder reactions under milder conditions and with a broader range of substrates than was previously possible. Furthermore, the resulting cycloadducts, being silyl enol ethers, could be readily hydrolyzed to unveil a cyclohexenone core, a versatile intermediate in numerous synthetic endeavors. This two-step sequence, cycloaddition followed by hydrolysis, provided a powerful new method for the annulation of six-membered rings.

Data Presentation

The following tables summarize the key quantitative data from the original 1974 publication and the more detailed 1983 Organic Syntheses procedure.

Table 1: Physical and Spectroscopic Properties of Danishefsky's Diene

| Property | Value |

| Formal Name | trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene |

| Molecular Formula | C₈H₁₆O₂Si |

| Molar Mass | 172.30 g/mol |

| Boiling Point | 78–81 °C (23 mmHg) |

| ¹H NMR (CDCl₃, δ) | 0.2 (s, 9H, Si(CH₃)₃), 3.55 (s, 3H, OCH₃), 5.1-5.4 (m, 2H), 5.9-6.4 (m, 2H) |

| IR (neat, cm⁻¹) | 1640, 1600, 1250, 840 |

Table 2: Reaction Yields of Diels-Alder Reactions with Various Dienophiles (from 1974 publication)

| Dienophile | Product after Hydrolysis | Yield (%) |

| Methyl vinyl ketone | 4-Acetyl-2-cyclohexen-1-one | 85 |

| Methyl acrylate | Methyl 4-oxo-2-cyclohexene-1-carboxylate | 80 |

| Dimethyl acetylenedicarboxylate | Dimethyl 4-methoxy-3-trimethylsilyloxy-1,4-cyclohexadiene-1,2-dicarboxylate | 92 |

| Maleic anhydride | cis-4-Methoxy-3-trimethylsilyloxy-1,2,3,6-tetrahydrophthalic anhydride | 90 |

Experimental Protocols

The following are the detailed experimental methodologies for the synthesis of Danishefsky's diene, based on the original 1974 communication and the scaled-up procedure from Organic Syntheses.

Original Synthesis of Danishefsky's Diene (Danishefsky & Kitahara, 1974)

Materials:

-

4-methoxy-3-buten-2-one

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Triethylamine (Et₃N)

-

Trimethylsilyl chloride (TMSCl)

-

Benzene (anhydrous)

Procedure:

-

A solution of 4-methoxy-3-buten-2-one in anhydrous benzene was treated with a catalytic amount of anhydrous zinc chloride.

-

Triethylamine was added to the mixture, followed by the dropwise addition of trimethylsilyl chloride at room temperature.

-

The reaction mixture was stirred for several hours until the starting material was consumed (monitored by TLC).

-

The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer was separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent was removed under reduced pressure, and the crude product was purified by distillation under reduced pressure to afford Danishefsky's diene as a colorless oil.

Scaled-up Preparation of Danishefsky's Diene (Organic Syntheses, 1983)

Materials:

-

4-methoxy-3-buten-2-one (250 g, 2.50 mol)

-

Anhydrous Zinc Chloride (ZnCl₂) (10.0 g, 0.07 mol)

-

Triethylamine (Et₃N) (575 g, 5.7 mol)

-

Trimethylsilyl chloride (TMSCl) (542 g, 5.0 mol)

-

Benzene (anhydrous, 750 mL)

-

Ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride. Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Add a solution of 4-methoxy-3-buten-2-one in benzene all at once. Continue stirring for 5 minutes.

-

Rapidly add trimethylsilyl chloride. The reaction mixture will change color and evolve heat. Maintain the temperature below 45 °C using an ice bath.

-

After the initial exotherm subsides (approximately 30 minutes), heat the mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.

-

Cool the reaction mixture to room temperature and pour it into 5 L of ether with mixing.

-

Filter the solid material through Celite. Wash the collected solids with an additional 4 L of ether.

-

Combine the ether filtrates and evaporate the solvent under reduced pressure to obtain a brown oil.

-

Purify the crude product by fractional distillation under vacuum (78-81 °C at 23 mmHg) to yield 245 g of Danishefsky's diene.

Mandatory Visualization

Synthesis of Danishefsky's Diene

Caption: Synthesis of Danishefsky's Diene.

Diels-Alder Reaction and Subsequent Transformation

Caption: Diels-Alder reaction and product transformation.

Experimental Workflow for a Typical Diels-Alder Reaction

Caption: A typical experimental workflow.

Conclusion

The discovery of Danishefsky's diene was a landmark achievement in organic synthesis. Its high reactivity, predictable regioselectivity, and the synthetic versatility of its Diels-Alder adducts have made it an indispensable tool for chemists. For researchers, scientists, and drug development professionals, a thorough understanding of its historical context, synthetic preparation, and reaction mechanisms is crucial for its effective application in the design and execution of complex synthetic strategies. The legacy of Danishefsky's diene continues to influence the field, inspiring the development of new reagents and methodologies for the ever-evolving art of molecule building.

References

Spectroscopic Profile of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile organosilicon compound widely employed in organic synthesis. Its electron-rich nature makes it an exceptional diene in Diels-Alder reactions, enabling the construction of complex cyclic systems.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for the trans-isomer of Danishefsky's diene, complete with experimental protocols for its synthesis and spectroscopic characterization, to facilitate its effective use in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.22 | s | Si(CH₃)₃ |

| 3.55 | s | OCH₃ |

| 4.15 | d | =CH₂ |

| 4.35 | d | =CH₂ |

| 5.60 | d | =CH-O(TMS) |

| 6.95 | d | =CH-OCH₃ |

Note: Data sourced from publicly available spectra. Specific coupling constants are not explicitly reported in the source.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -0.2 | Si(CH₃)₃ |

| 54.7 | OCH₃ |

| 91.1 | =CH₂ |

| 108.9 | =CH-O(TMS) |

| 141.8 | =CH-OCH₃ |

| 154.5 | C-O(TMS) |

Note: Data sourced from publicly available spectra.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (sp³) |

| 2840 | Medium | C-H stretch (sp³) |

| 1640 | Strong | C=C stretch (conjugated diene) |

| 1595 | Strong | C=C stretch (conjugated diene) |

| 1250 | Strong | Si-CH₃ bend |

| 1190 | Strong | C-O stretch |

| 840 | Strong | Si-C stretch |

Note: Data corresponds to a neat sample analyzed by FTIR.[3]

Table 4: Mass Spectrometry Data (GC-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 157 | High | [M - CH₃]⁺ |

| 141 | High | [M - OCH₃]⁺ |

| 75 | Medium | [(CH₃)₂SiOH]⁺ |

| 73 | Base Peak | [(CH₃)₃Si]⁺ |

Note: Fragmentation pattern obtained from GC-MS analysis.[3]

Experimental Protocols

Synthesis of trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene

This procedure is adapted from the established method reported in Organic Syntheses.[4]

Materials:

-

4-Methoxy-3-buten-2-one

-

Triethylamine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Chlorotrimethylsilane (TMSCl)

-

Benzene (Caution: Carcinogen)

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add triethylamine followed by pre-dried zinc chloride. Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour.

-

Add a solution of 4-methoxy-3-buten-2-one in benzene to the flask all at once, and continue stirring for 5 minutes.

-

Rapidly add chlorotrimethylsilane. The reaction is exothermic; maintain the temperature below 45°C using an ice bath.

-

After the initial exotherm subsides (approximately 30 minutes), heat the reaction mixture to 43°C and maintain this temperature for 12 hours.

-

After cooling to room temperature, pour the thick reaction mixture into a larger volume of diethyl ether with stirring.

-

Filter the solid material through Celite. The collected solid is stirred with an additional portion of diethyl ether and re-filtered.

-

Combine the ether filtrates and evaporate the solvent under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil by fractional distillation under reduced pressure to obtain trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified diene in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[3]

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation: Dilute a small amount of the diene in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Conditions: Use a suitable capillary column (e.g., nonpolar) with an appropriate temperature program to separate the diene from any impurities.

-

MS Conditions: Use electron ionization (EI) at a standard energy (e.g., 70 eV) and scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Danishefsky's diene.

Caption: Relationship between spectroscopic techniques and the structural information obtained for the diene.

References

An In-depth Technical Guide to 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

CAS Number: 54125-02-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, widely known as Danishefsky's diene. This highly reactive and versatile organosilicon compound has become an invaluable tool in organic synthesis, particularly in the construction of complex cyclic systems. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, with a focus on its role in cycloaddition reactions.

Core Chemical and Physical Properties

Danishefsky's diene, with the formal name trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, is a colorless to yellow liquid.[1] Its electron-rich nature makes it a highly reactive reagent in various chemical transformations.[2][3] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂Si |

| Molar Mass | 172.30 g/mol |

| Boiling Point | 68-69 °C at 14 mmHg |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.454 |

Synthesis of Danishefsky's Diene: An Experimental Protocol

The original synthesis of Danishefsky's diene was reported by Samuel J. Danishefsky and T. Kitahara.[3] The following protocol is a widely adopted method for its preparation.

Reaction Scheme:

Caption: Synthesis of Danishefsky's Diene.

Materials:

-

4-Methoxy-3-buten-2-one

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous benzene or toluene

-

Anhydrous diethyl ether

-

Celite

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add anhydrous zinc chloride to triethylamine. Stir the mixture at room temperature under a nitrogen atmosphere for approximately one hour.

-

Reaction Initiation: To the stirred suspension, add a solution of 4-methoxy-3-buten-2-one in anhydrous benzene or toluene all at once. Continue stirring for a few minutes.

-

Silylation: Rapidly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction will occur. Maintain the temperature below 45°C using an ice bath if necessary.

-

Reaction Completion: After the initial exotherm subsides, heat the mixture to approximately 43°C and maintain this temperature for 12 hours. The mixture will become thick.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold, anhydrous diethyl ether with vigorous stirring.

-

Filtration: Filter the resulting slurry through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with additional anhydrous diethyl ether.

-

Purification: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product as a brown oil. Purify the crude diene by fractional distillation under reduced pressure. The fraction boiling at 78–81°C (23 mmHg) is collected.[7]

Reactivity and Applications in Organic Synthesis

Danishefsky's diene is a cornerstone reagent in modern organic synthesis, primarily due to its high reactivity and regioselectivity in Diels-Alder reactions.[2][3][8] The two electron-donating groups (methoxy and trimethylsiloxy) significantly increase the energy of the highest occupied molecular orbital (HOMO), making it an exceptionally electron-rich diene.[7]

The Diels-Alder Reaction: A Powerful Ring-Forming Tool

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The high reactivity of Danishefsky's diene allows these reactions to proceed with a wide range of dienophiles, including those that are typically unreactive.[9]

Caption: General Diels-Alder Reaction Workflow.

A key feature of Diels-Alder reactions involving Danishefsky's diene is the high degree of regioselectivity observed with unsymmetrical dienophiles.[2][8] The methoxy group directs the regiochemical outcome of the cycloaddition.[2][3] Following the cycloaddition, the resulting silyl enol ether can be readily hydrolyzed to a ketone, and the methoxy group can be eliminated to introduce a double bond, providing access to functionalized cyclohexenones.[2]

Hetero-Diels-Alder Reactions

Danishefsky's diene also participates in hetero-Diels-Alder reactions with dienophiles containing a heteroatom, such as aldehydes, ketones, and imines.[10][11] These reactions are crucial for the synthesis of various heterocyclic compounds, including dihydropyrones and dihydropyridones, which are common structural motifs in natural products and pharmaceuticals.[10]

Caption: Hetero-Diels-Alder Reaction Pathways.

Applications in Total Synthesis

The synthetic utility of Danishefsky's diene is highlighted by its extensive use in the total synthesis of complex natural products. Its ability to construct the core cyclic frameworks with high stereochemical and regiochemical control makes it an indispensable tool for synthetic chemists. A notable example is its application in the total synthesis of Taxol, a potent anti-cancer drug.[12]

Handling and Safety Precautions

Danishefsky's diene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent.

Conclusion

This compound (Danishefsky's diene) is a powerful and versatile reagent in organic synthesis. Its high reactivity, predictable regioselectivity in Diels-Alder reactions, and the synthetic versatility of its cycloadducts have solidified its importance in the construction of complex molecules. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this valuable synthetic tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 3. Danishefsky’s_diene [chemeurope.com]

- 4. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 54125-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 13. Danishefsky's diene - Wikiwand [wikiwand.com]

A Comprehensive Technical Guide to Danishefsky's Diene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is a highly reactive and versatile organosilicon compound that has become an indispensable tool in modern organic synthesis. Named after its developer, Samuel J. Danishefsky, this electron-rich diene is renowned for its utility in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, enabling the stereoselective construction of complex cyclic systems. This technical guide provides an in-depth overview of the physical and chemical properties of Danishefsky's diene, detailed experimental protocols, and its applications in the synthesis of natural products and pharmaceutically relevant molecules.

Core Physical and Chemical Properties

Danishefsky's diene is a colorless to yellow liquid with a characteristic odor. Its high reactivity is attributed to the presence of two electron-donating groups, a methoxy group and a trimethylsilyloxy group, which significantly raise the energy of its highest occupied molecular orbital (HOMO), making it an excellent nucleophile in cycloaddition reactions.[1]

Physical Properties

A summary of the key physical properties of Danishefsky's diene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂Si | [2] |

| Molecular Weight | 172.30 g/mol | [3] |

| Boiling Point | 68-69 °C at 14 mmHg | |

| Density | 0.885 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.454 |

Spectroscopic Data

The structural characterization of Danishefsky's diene is routinely performed using spectroscopic methods. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results |

Note: While the use of NMR and IR for characterization is widely reported, specific, consolidated spectral data tables were not available in the initial search results.

Chemical Reactivity and the Diels-Alder Reaction

The cornerstone of Danishefsky's diene's utility is its exceptional performance in the Diels-Alder reaction, a powerful method for the formation of six-membered rings.[4] The electron-donating substituents on the diene not only enhance its reactivity but also control the regioselectivity of the cycloaddition with unsymmetrical dienophiles.[2]

The Diels-Alder Reaction Mechanism

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The electron-rich Danishefsky's diene (the nucleophile) reacts with an electron-poor dienophile. The methoxy and trimethylsilyloxy groups direct the regiochemical outcome of the reaction.

Experimental Protocols

Synthesis of Danishefsky's Diene

A common and reliable procedure for the synthesis of Danishefsky's diene is detailed below.[1]

Materials:

-

4-methoxy-3-buten-2-one

-

Anhydrous zinc chloride (ZnCl₂)

-

Triethylamine (Et₃N)

-

Trimethylsilyl chloride (TMSCl)

-

Benzene (or a suitable alternative solvent)

-

Ether

Procedure:

-

A mixture of triethylamine and a catalytic amount of anhydrous zinc chloride is stirred in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 4-methoxy-3-buten-2-one in benzene is added to the stirred mixture.

-

Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The reaction is stirred for several hours at room temperature or with gentle heating to ensure complete conversion.

-

The reaction mixture is then quenched, and the product is extracted with a suitable organic solvent such as ether.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.

Typical Hetero-Diels-Alder Reaction with Benzaldehyde

The following is a representative protocol for the reaction of Danishefsky's diene with an aldehyde.

Materials:

-

Danishefsky's diene

-

Benzaldehyde

-

Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

To a solution of the dienophile (benzaldehyde) in an anhydrous solvent under an inert atmosphere, a Lewis acid catalyst is added.

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

Danishefsky's diene is then added dropwise to the cooled solution.

-

The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired dihydropyrone.

Applications in Drug Development and Total Synthesis

Danishefsky's diene has been instrumental in the total synthesis of numerous complex natural products, many of which are significant in drug discovery and development. Its ability to construct key carbocyclic and heterocyclic frameworks with high stereocontrol makes it a valuable synthetic tool.

Total Synthesis of Taxol

One of the most notable applications of Danishefsky's diene is in the total synthesis of the anticancer drug Taxol (Paclitaxel). In several synthetic routes to Taxol, Danishefsky's diene has been employed to construct the cyclohexene ring system that forms a core part of the complex Taxol structure.

The following diagram illustrates the logical workflow for the application of Danishefsky's diene in a synthetic campaign.

Conclusion

Danishefsky's diene remains a cornerstone of modern synthetic organic chemistry. Its unique combination of high reactivity, regio- and stereocontrol in Diels-Alder reactions has enabled the efficient synthesis of a vast array of complex molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this powerful reagent is essential for the design and execution of innovative and effective synthetic strategies. The continued development of new reactions and applications involving Danishefsky's diene and its analogs ensures its relevance in the field for years to come.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a versatile reagent in organic synthesis, famously known as Danishefsky's diene. This document outlines the key spectral features, presents the data in a structured format, and includes a detailed experimental protocol for acquiring similar high-quality spectra, particularly for air- and moisture-sensitive organosilicon compounds.

Introduction

This compound is a highly reactive electron-rich diene that has found extensive application in Diels-Alder reactions for the synthesis of complex cyclic systems. A thorough understanding of its structure and purity is paramount for its successful application in multi-step syntheses. NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound. This guide will delve into the detailed interpretation of its ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.93 | Doublet (d) | 1H | H-1 |

| 5.17 | Doublet (d) | 1H | H-2 |

| 4.25 | Doublet (d) | 1H | H-4a |

| 4.05 | Doublet (d) | 1H | H-4b |

| 3.56 | Singlet (s) | 3H | -OCH₃ |

| 0.22 | Singlet (s) | 9H | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.9 | C-1 |

| 152.3 | C-3 |

| 95.8 | C-2 |

| 88.0 | C-4 |

| 55.4 | -OCH₃ |

| 0.0 | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra for air- and moisture-sensitive compounds like this compound requires meticulous sample preparation and handling. The following protocol outlines the recommended procedure.

Materials and Equipment:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes, oven-dried

-

Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

-

Dry deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

-

Microsyringe, oven-dried

-

Septa and parafilm

Procedure:

-

Drying Glassware: Thoroughly oven-dry the NMR tube and any glassware that will come into contact with the sample and solvent (e.g., microsyringe) at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

-

Inert Atmosphere Preparation: Transfer the dried NMR tube and other necessary equipment into a glovebox. Alternatively, use a Schlenk line to maintain an inert atmosphere.

-

Sample Preparation:

-

Under an inert atmosphere, add approximately 5-10 mg of this compound to the NMR tube.

-

Using a dried microsyringe, add approximately 0.6 mL of the dry deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the NMR tube securely with a septum and seal with parafilm.

-

-

NMR Acquisition:

-

Carefully transfer the sealed NMR tube to the NMR spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the assignment of its NMR signals.

Caption: Molecular structure of this compound.

Caption: NMR signal assignments for this compound.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated data and spectral assignments are crucial for the unambiguous identification and purity assessment of this important synthetic building block. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and other sensitive organic and organometallic compounds, which is essential for researchers in synthetic chemistry and drug development.

"mechanism of formation for Danishefsky's diene"

An In-depth Technical Guide on the Mechanism of Formation for Danishefsky's Diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a highly reactive and versatile reagent in organic synthesis, particularly in Diels-Alder and hetero-Diels-Alder cycloaddition reactions.[1][2] Its electron-rich nature, conferred by the presence of both a methoxy and a trimethylsilyloxy group, leads to high reactivity and regioselectivity in its reactions with electron-deficient dienophiles.[2][3] This guide provides a detailed examination of the mechanism of its formation, comprehensive experimental protocols, and quantitative data to support its synthesis and application.

Introduction

The strategic importance of Danishefsky's diene in the construction of complex cyclic systems has made it an invaluable tool for synthetic organic chemists.[4] Developed by Samuel J. Danishefsky, this diene serves as a synthetic equivalent for an α,β-unsaturated ketone, with the trimethylsilyl enol ether acting as a masked carbonyl group.[2] Understanding the mechanism of its formation is crucial for optimizing its synthesis and for its effective application in the synthesis of natural products and pharmaceuticals.

Mechanism of Formation

The formation of Danishefsky's diene proceeds through a Lewis acid-catalyzed silylation of an enolizable ketone, specifically 4-methoxy-3-buten-2-one. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), a tertiary amine base, like triethylamine (NEt₃), and a silylating agent, most commonly chlorotrimethylsilane (TMSCl).[1][3]

The key steps of the mechanism are as follows:

-

Activation of the Ketone: The Lewis acid, ZnCl₂, coordinates to the carbonyl oxygen of 4-methoxy-3-buten-2-one. This coordination increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.

-

Enolate Formation: The tertiary amine base, triethylamine, deprotonates the ketone at the γ-position (the methyl group adjacent to the carbonyl) to form a zinc enolate intermediate. The base is crucial for facilitating the formation of the enolate in a sufficient concentration.

-

Silylation: The enolate then reacts with the silylating agent, chlorotrimethylsilane. The oxygen atom of the enolate attacks the silicon atom of TMSCl, displacing the chloride ion and forming the trimethylsilyl enol ether. This step traps the enolate as its silyl ether derivative.

-

Isomerization: The reaction conditions favor the formation of the more thermodynamically stable trans isomer of the diene.

Visualizing the Mechanism

Caption: Mechanism of Danishefsky's diene formation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Danishefsky's diene, adapted from the procedure published in Organic Syntheses.[3]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methoxy-3-buten-2-one | 100.12 | 250 g | 2.50 |

| Triethylamine | 101.19 | 575 g | 5.7 |

| Chlorotrimethylsilane | 108.64 | 542 g | 5.0 |

| Zinc Chloride (anhydrous) | 136.30 | 10.0 g | 0.07 |

| Benzene (solvent) | 78.11 | 750 mL | - |

| Ether (for workup) | 74.12 | ~9 L | - |

| Celite | - | As needed | - |

Procedure

-

Catalyst Preparation: Anhydrous zinc chloride is prepared by heating reagent-grade ZnCl₂ with a burner until no more water vapor is evolved.[3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add triethylamine (575 g, 5.7 mol). To this, add the pre-dried zinc chloride (10.0 g, 0.07 mol). The mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour.[1][3]

-

Addition of Ketone: A solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in benzene (750 mL) is added all at once to the stirred mixture. Mechanical stirring is continued for 5 minutes.[1][3]

-

Silylation: Chlorotrimethylsilane (542 g, 5.0 mol) is added rapidly. An exothermic reaction occurs, and the temperature is maintained below 45°C using an ice bath. The reaction mixture changes color from pink to red and finally to brown.[1][3]

-

Reaction Progress: After the initial exotherm subsides (approximately 30 minutes), the solution is heated to 43°C and maintained at this temperature for 12 hours. The reaction mixture will become very thick during this time.[1][3]

-

Workup: After cooling to room temperature, the mixture is poured into 5 L of ether with mixing. The solid material is filtered through Celite. The collected solid and Celite are stirred with an additional 4 L of ether and re-filtered.[1][3]

-

Isolation and Purification: The combined ether filtrates are concentrated under reduced pressure to yield a brown oil. This crude product is then purified by fractional distillation under reduced pressure. The main fraction, boiling at 78–81°C (23 mmHg), is collected.[1]

Yield and Characterization

The typical yield of the purified trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene is around 46% (approximately 200 g).[1] The purity of the diene can be assessed by NMR and IR spectroscopy.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield (purified) | 46% | [1] |

| Boiling Point | 78–81°C at 23 mmHg | [1] |

| Starting Ketone Amount | 2.50 mol | [1][3] |

| Triethylamine Amount | 5.7 mol | [1][3] |

| Chlorotrimethylsilane Amount | 5.0 mol | [1][3] |

| Zinc Chloride Amount | 0.07 mol | [1][3] |

| Reaction Temperature | 43°C | [1][3] |

| Reaction Time | 12 hours | [1][3] |

Conclusion

The formation of Danishefsky's diene is a well-established and reliable synthetic procedure that provides access to a highly valuable reagent for cycloaddition reactions. The mechanism, involving Lewis acid activation, base-mediated enolate formation, and subsequent silylation, is a classic example of modern organic synthesis principles. The detailed experimental protocol and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reproducible synthesis of this important diene. The high reactivity of Danishefsky's diene makes it a powerful tool in the construction of complex molecular architectures.[2]

References

- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Rich Nature of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, widely known as Danishefsky's diene, is a highly reactive and versatile electron-rich diene in organic synthesis. Its unique electronic properties, arising from the synergistic electron-donating effects of the methoxy and trimethylsiloxy substituents, render it exceptionally nucleophilic and a potent reactant in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the fundamental principles governing the electron-rich nature of Danishefsky's diene, its physicochemical and spectroscopic properties, detailed experimental protocols for its preparation and key reactions, and a summary of its synthetic applications.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful tools for the construction of six-membered rings in organic chemistry. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-poor dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. This compound, developed by Samuel J. Danishefsky, is a paradigm of an electron-rich diene.[1] The strategic placement of a methoxy group at the 1-position and a trimethylsiloxy group at the 3-position significantly enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating its reaction with a wide array of dienophiles.[2] This heightened reactivity, coupled with the high regioselectivity observed in its cycloaddition reactions, has established Danishefsky's diene as an invaluable reagent in the synthesis of complex natural products and pharmaceuticals.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is crucial for its proper handling, storage, and characterization.

Physicochemical Properties

The key physicochemical properties of Danishefsky's diene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂Si | [1] |

| Molar Mass | 172.30 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 68-69 °C at 14 mmHg | [5] |

| Density | 0.885 g/mL at 25 °C | [5] |

| Refractive Index | n²⁰/D 1.454 | [5] |

| Storage Temperature | 2-8 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [6] |

| ¹³C NMR | Spectra available from suppliers like Fluka AG. | [6] |

| Infrared (IR) | Spectra available. | [7] |

| Mass Spectrometry | Spectra available. | [6] |

The Electron-Rich Nature and Reactivity

The exceptional reactivity of Danishefsky's diene stems from the cumulative electron-donating effects of the methoxy (-OCH₃) and trimethylsiloxy (-OSi(CH₃)₃) groups. The oxygen atom of the methoxy group and the siloxy group donate electron density into the diene system through resonance, thereby raising the energy of the HOMO. This high-energy HOMO interacts more effectively with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient dienophiles, leading to a smaller HOMO-LUMO gap and a faster reaction rate.

The regioselectivity of the Diels-Alder reactions of Danishefsky's diene is also a direct consequence of its electronic structure. The C4 carbon atom of the diene bears the highest coefficient in the HOMO, making it the most nucleophilic center. Consequently, in reactions with unsymmetrical dienophiles, the C4 of the diene preferentially attacks the more electrophilic carbon of the dienophile.[8]

Experimental Protocols

Preparation of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

-

4-Methoxy-3-buten-2-one

-

Trimethylchlorosilane (TMSCl)

-

Triethylamine (Et₃N)

-

Zinc chloride (ZnCl₂), anhydrous

-

Benzene (Caution: Carcinogen)

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride under a nitrogen atmosphere. Stir the mixture at room temperature for 1 hour.

-

Add a solution of 4-methoxy-3-buten-2-one in benzene to the flask all at once. Continue stirring for 5 minutes.

-

Rapidly add trimethylchlorosilane. An exothermic reaction will occur; maintain the temperature below 45 °C using an ice bath.

-

After the initial exotherm subsides (approximately 30 minutes), heat the reaction mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.

-

After cooling to room temperature, pour the reaction mixture into a large volume of diethyl ether with stirring.

-

Filter the mixture through Celite to remove the solid precipitate. Wash the solid residue with additional diethyl ether.

-

Combine the ethereal filtrates and concentrate under reduced pressure to obtain the crude product as a brown oil.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Diels-Alder Reaction with Maleic Anhydride

This protocol demonstrates a typical Diels-Alder reaction using Danishefsky's diene.[9]

Materials:

-

This compound

-

Maleic anhydride, freshly sublimed

-

Tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., benzene or THF) in a reaction flask at 0 °C (ice bath).

-

Add freshly sublimed maleic anhydride portion-wise to the stirred solution over a period of 25 minutes.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 15 minutes.

-

To hydrolyze the silyl enol ether, add a mixture of tetrahydrofuran and 0.1 N hydrochloric acid. Stir for 1 minute.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloadduct.

-

The crude product can be further purified by crystallization or chromatography.

Caption: General workflow for the Diels-Alder reaction of Danishefsky's diene.

Applications in Synthesis

The high reactivity and selectivity of Danishefsky's diene have made it a cornerstone in the synthesis of a diverse range of cyclic compounds.

Diels-Alder Reactions with Various Dienophiles

Danishefsky's diene reacts efficiently with a wide variety of dienophiles, including:

-

α,β-Unsaturated ketones and esters: These reactions provide access to highly functionalized cyclohexenone derivatives.

-

Maleic anhydride and N-substituted maleimides: These reactions are typically fast and high-yielding.[10]

-

Imines (Aza-Diels-Alder): This reaction is a powerful method for the synthesis of nitrogen-containing heterocycles such as dihydropyridones.[11]

-

Aldehydes (Hetero-Diels-Alder): These reactions lead to the formation of dihydropyranones, which are valuable intermediates in natural product synthesis.[12]

-

Nitro-olefins: The reaction with nitro-olefins provides access to nitro-substituted cyclohexene derivatives.[1]

Reaction Yields in Diels-Alder Reactions

The following table summarizes representative yields for the Diels-Alder reaction of Danishefsky's diene with various dienophiles.

| Dienophile | Product Type | Yield (%) | Reference |

| Maleic Anhydride | Dicarboxylic Anhydride | High | [9] |

| Methyl Acrylate | Cyclohexenecarboxylate | Good | [10] |

| Benzaldehyde (in the presence of a catalyst) | Dihydropyranone | 70 | [13] |

| Imines | Dihydropyridone | 66-95 | [8][11] |

| N-Phenylmaleimide | Isoindoledione | 82 | [10] |

Conclusion

This compound (Danishefsky's diene) is a highly valuable and versatile reagent in modern organic synthesis. Its pronounced electron-rich character, a result of the synergistic effects of its methoxy and trimethylsiloxy substituents, drives its exceptional reactivity in Diels-Alder and other cycloaddition reactions. This guide has provided a detailed overview of its fundamental properties, reactivity, and synthetic applications, supported by experimental protocols and data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the principles and practical aspects of using Danishefsky's diene will continue to open new avenues for the efficient construction of complex molecular architectures.

References

- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]

- 4. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Danishefsky’s_diene [chemeurope.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation and Reaction Chemistry of Novel Silicon-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability and Storage of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile organosilicon compound widely employed in organic synthesis. Its electron-rich nature makes it an exceptional reagent in Diels-Alder reactions, facilitating the construction of complex cyclic systems.[1][2] However, this high reactivity also contributes to its inherent instability, necessitating careful handling and storage to ensure its purity and efficacy in synthetic applications. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Danishefsky's diene, including insights into its degradation pathways and recommended analytical methods for purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂Si |

| Molecular Weight | 172.30 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Boiling Point | 68-69 °C at 14 mmHg |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | n20/D 1.454 (lit.) |

Stability Profile

Danishefsky's diene is susceptible to degradation under several conditions, primarily due to the lability of the silyl enol ether and the reactivity of the diene system.

Hydrolytic Instability

The primary degradation pathway for Danishefsky's diene is hydrolysis of the silyl enol ether moiety.[6] This reaction is catalyzed by the presence of moisture and is accelerated under acidic conditions. The hydrolysis product is the starting material for the diene's synthesis, 4-methoxy-3-buten-2-one, and a disiloxane. Commercial sources of Danishefsky's diene often list 4-methoxy-3-buten-2-one as a potential impurity, typically in the range of 2-5%.

The proposed mechanism for the acid-catalyzed hydrolysis is depicted in the following diagram:

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Danishefsky's diene.

Thermal Instability

Instability in the Presence of Lewis Acids

Danishefsky's diene is known to be unstable under Lewis acidic conditions.[8] This instability can complicate its use in certain catalytic enantioselective Diels-Alder reactions where Lewis acid catalysts are often employed. The interaction with Lewis acids can lead to polymerization or other undesired side reactions.

Recommended Storage and Handling

To maintain the quality and reactivity of Danishefsky's diene, the following storage and handling procedures are recommended:

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Minimizes thermal degradation and side reactions. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. |

| Desiccation | Store over a desiccant | Ensures a dry environment to prevent hydrolysis. |

Handling Precautions

-

Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere to minimize exposure to air and moisture.

-

Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.

-

Avoid Protic Solvents and Acids: Danishefsky's diene is incompatible with protic solvents and strong acids.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound is a skin and eye irritant.[1]

-

Ventilation: Handle in a well-ventilated fume hood.

Experimental Protocols for Stability Assessment

To evaluate the stability of Danishefsky's diene under specific conditions, forced degradation and accelerated stability studies can be conducted.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. A general workflow for a forced degradation study is presented below.

Caption: General workflow for a forced degradation study of Danishefsky's diene.

Protocol for Acidic Hydrolysis Stress Testing:

-

Prepare a solution of Danishefsky's diene in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Add a solution of hydrochloric acid (e.g., 0.1 M aqueous HCl) to the diene solution.

-

Maintain the mixture at a controlled temperature (e.g., room temperature or 40 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Analyze the samples by a validated analytical method (e.g., GC-MS or NMR) to quantify the remaining diene and identify degradation products.

Accelerated Stability Studies

Accelerated stability studies are used to predict the shelf life of a substance by exposing it to elevated temperature and humidity conditions.

Protocol for Accelerated Stability Study:

-

Package samples of Danishefsky's diene in the intended storage container.

-

Place the samples in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH).

-

Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).

-

Analyze the samples for purity and degradation products using a validated analytical method.

-

The data can be used to model the degradation kinetics and estimate the shelf life under recommended storage conditions.

Analytical Methods for Purity and Stability Assessment

Several analytical techniques can be employed to assess the purity and monitor the stability of Danishefsky's diene.

| Analytical Method | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and degradation products. Quantitative analysis of purity.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the diene and its degradation products. Quantitative analysis of purity and degradation over time.[10] |

Potential for Stabilization

While the literature does not provide specific examples of stabilizers used for Danishefsky's diene, the use of radical inhibitors such as butylated hydroxytoluene (BHT) or hydroquinone could potentially inhibit polymerization or oxidation, especially during long-term storage or distillation. However, the compatibility and efficacy of such additives would need to be experimentally verified.

Conclusion

The synthetic utility of this compound is intrinsically linked to its careful handling and storage. Its susceptibility to hydrolysis, thermal stress, and Lewis acids necessitates stringent control over its environment. By adhering to the recommended storage conditions of 2-8 °C under an inert and dry atmosphere, and by employing appropriate handling techniques, researchers can ensure the integrity and reactivity of this valuable reagent. For applications requiring long-term storage or for establishing a robust quality control framework, conducting forced degradation and accelerated stability studies using validated analytical methods is highly recommended. Further research into the use of stabilizers could also provide avenues for enhancing the shelf life of Danishefsky's diene.

References

- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 2. Danishefsky’s_diene [chemeurope.com]

- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]

- 4. 54125-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction Using 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] A particularly reactive and versatile diene for this transformation is 1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene.[2] Its electron-rich nature, arising from the synergistic effects of the methoxy and trimethylsiloxy substituents, allows for rapid reactions with a wide range of dienophiles, especially those that are electron-deficient.[3] This high reactivity often proceeds with high regioselectivity and allows for reactions under mild conditions, sometimes without the need for Lewis acid catalysis.[4]

The initial cycloadduct, a silyl enol ether, can be readily hydrolyzed under acidic conditions to afford a cyclohexenone derivative, a valuable synthetic intermediate in the synthesis of complex natural products and pharmaceuticals.[2][5] These application notes provide detailed protocols for the Diels-Alder reaction using Danishefsky's diene with various dienophiles and summarize quantitative data to facilitate experimental design.

Data Presentation

The following tables summarize the reaction conditions and yields for the Diels-Alder reaction of Danishefsky's diene with various dienophiles.

Table 1: Diels-Alder Reaction with α,β-Unsaturated Carbonyl Compounds

| Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maleic anhydride | None | Neat | 25 | 0.25 | 90 | [3] |

| Methyl vinyl ketone | ZnCl₂ (catalytic) | Benzene | 25 | 2 | 85 | [3] |

| 2-Methylcyclohex-2-en-1-one | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 to 25 | 3 | 78 | [3] |

| 1-Carbomethoxycyclohexene | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 to 25 | 3 | 72 | [3] |

Table 2: Hetero-Diels-Alder Reaction with Aldehydes

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propanal | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 45 | [6] |

| Isobutanal | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 68 | [6] |

| Pivalaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 52 | [6] |

| Acrolein | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 37 | [6] |

| Cyclopropanecarboxaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 66 | [6] |

| Benzaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 68 | [6] |

Experimental Protocols

General Considerations

Danishefsky's diene is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Reactions involving Lewis acids should be performed in oven-dried glassware.

Protocol 1: Diels-Alder Reaction with Maleic Anhydride (Thermal)

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

This compound (Danishefsky's diene)

-

Maleic anhydride (freshly sublimed)

-

Tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Pentane

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Add freshly sublimed maleic anhydride (1.05 eq) portion-wise over 25 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.

-

Add a solution of THF and 0.1 N HCl and stir vigorously for 1 minute.

-

Pour the reaction mixture into a separatory funnel containing chloroform and water.

-

Separate the organic layer, and extract the aqueous layer with chloroform (3 x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by crystallization from a pentane/diethyl ether mixture to afford the pure anhydride adduct.[3]

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with an α,β-Unsaturated Ketone (e.g., 2-Methylcyclohex-2-en-1-one)

This protocol is a general procedure based on literature examples.[3]

Materials:

-

This compound (Danishefsky's diene)

-

2-Methylcyclohex-2-en-1-one

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-